molecular formula C14H13BrN2O3 B10975695 N-(5-bromopyridin-2-yl)-3,5-dimethoxybenzamide

N-(5-bromopyridin-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B10975695
M. Wt: 337.17 g/mol
InChI Key: ZXJYQAVCHKIDCA-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-3,5-dimethoxybenzamide is a chemical compound that belongs to the class of organic compounds known as N-arylamides. These compounds contain a carboxamide group that is N-linked to an aryl group. The structure of this compound includes a bromopyridine moiety and a dimethoxybenzamide moiety, making it a unique and interesting compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-3,5-dimethoxybenzamide typically involves the reaction of 5-bromopyridine with 3,5-dimethoxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-bromopyridin-2-yl)-3,5-dimethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-fibrotic and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby exhibiting anti-fibrotic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromopyridin-2-yl)-2-bromoacetamide
  • N-(5-bromopyridin-2-yl)-2-aminopyridine
  • N-(5-bromopyridin-2-yl)-3,4-dimethoxybenzamide

Uniqueness

N-(5-bromopyridin-2-yl)-3,5-dimethoxybenzamide is unique due to its specific combination of bromopyridine and dimethoxybenzamide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C14H13BrN2O3/c1-19-11-5-9(6-12(7-11)20-2)14(18)17-13-4-3-10(15)8-16-13/h3-8H,1-2H3,(H,16,17,18)

InChI Key

ZXJYQAVCHKIDCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC=C(C=C2)Br)OC

Origin of Product

United States

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